molecular formula C10H10O2S B1348179 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide CAS No. 57465-40-4

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B1348179
CAS RN: 57465-40-4
M. Wt: 194.25 g/mol
InChI Key: AFSYLFPQPSYRKC-UHFFFAOYSA-N
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Description

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C10H10O2S1. It has an average mass of 194.250 Da and a monoisotopic mass of 194.040146 Da1. This product is intended for research use only2.



Synthesis Analysis

While specific synthesis methods for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found, there are studies on the synthesis of related compounds. For instance, a method for the synthesis of polycyclic derivatives of sulfolane (sulfolene) has been reviewed3. The reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered3.



Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is not directly available. However, the molecular structure of related compounds, such as 2,5-Dihydrothiophene 1,1-dioxide, has been investigated4. The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane4.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide were not found. However, sulfolenes (dihydrothiophene-1,1-dioxides) and their derivatives are widely used in the synthesis of various cyclic compounds3. They have been used as dienes, dienophiles, and dipolarophiles in cyclization, react with nucleophiles and electrophiles, and undergo various transformations involving opening of the heterocycle ring3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are not directly available. However, it is known that sulfolene, a related compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents5.


Scientific Research Applications

Structural and Electronic Properties

Substituent Influence on Structural and Vibrational Properties : A study by Arjunan et al. (2015) focused on the spectroscopic and theoretical quantum chemical studies of 2,5-dihydrothiophene-1,1-dioxide and its derivatives. The research applied FTIR and FT-Raman spectral techniques along with B3LYP methods to understand the influence of substituents on the structural, vibrational, and electronic properties of these compounds. The study provides insights into the geometrical parameters, molecular electrostatic potential surface, and sites of chemical reactivity, which are crucial for designing molecules with desired chemical properties (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Chemical Synthesis and Reactivity

Asymmetric Hydrogenation : Meng et al. (2017) developed an efficient asymmetric hydrogenation process for 3-substituted 2,5-dihydrothiophene 1,1-dioxides using an iridium catalyst with a chiral phosphine-oxazoline ligand. This study highlights the catalyst's ability to hydrogenate 3-substituted 2,5-dihydrothiophene 1,1-dioxides, providing a pathway to synthesize chiral compounds with moderate to high enantioselectivities (Meng, Xia, Wang, Zhang, Yang, & Zhang, 2017).

Modified Synthesis and Structural Features : Savelev et al. (2021) developed a modified procedure for synthesizing a broad range of previously unknown 2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxides. The structural features of these compounds were established, showcasing their potential as substrates for the assembly of fused polycyclic nitrosulfolane derivatives (Savelev, Efremova, Lapshina, Gurzhiy, & Belyakov, 2021).

Optoelectronic Properties

Tuning Optoelectronic Properties : Tsai et al. (2013) prepared 2,5-bis(tributylstannyl)thiophene 1,1-dioxide and utilized it in Stille cross-coupling reactions to afford thiophene 1,1-dioxides with either electron-donating or electron-withdrawing substituents. The study demonstrates how electron-withdrawing groups facilitate the reduction of these sulfone heterocycles, influencing their optoelectronic properties, which is essential for the development of electronic and optoelectronic devices (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).

Safety And Hazards

properties

IUPAC Name

3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYLFPQPSYRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365430
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2,5-dihydrothiophene 1,1-dioxide

CAS RN

57465-40-4
Record name 3-phenyl-2,5-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TÉ Bezmenova, GV Klimusheva, VI Kulishov… - Chemistry of …, 1977 - Springer
The peculiarities of the intramolecular interaction in unsaturated five-membered cyclic sulfones as a function of their structures were studied on the basis of an analysis of the electronic …
Number of citations: 3 link.springer.com
E Lukevics, P Arsenyan, S Belyakov… - Chemistry of Heterocyclic …, 2002 - Springer
The results from X-ray diffraction investigations of compounds containing thiophene 1,1-dioxide and thiophene 1-monoxide fragments are reviewed and analyzed. Data on the structure …
Number of citations: 11 link.springer.com
FE BROWN - 1960 - search.proquest.com
Mic 60-6477 BROWN, Francis Earl. THE SYNTHESIS AND CHEMISTRY OF DI- AND TETRAHYDROTHIO- PHENES. Tulane University, Ph.D., 1960 C Page 1 This dissertation has …
Number of citations: 0 search.proquest.com

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